molecular formula C16H13FN2O2 B2380273 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-47-8

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2380273
CAS RN: 921914-47-8
M. Wt: 284.29
InChI Key: RSZYESDOCAMSJF-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . It’s part of a class of compounds known as arylcyclohexylamines .


Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds like quinoline-2,4-diones displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemistry of similar compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Scientific Research Applications

Antimicrobial Properties

4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives exhibit promising antimicrobial activities. For example, Desai et al. (2013) synthesized fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone, which showed significant antimicrobial potency against various bacteria and fungi. These compounds were noted for their remarkable in vitro antimicrobial potency, highlighting their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Application in Positron Emission Tomography (PET)

A series of fluorine-containing benzamide analogs, including 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, were synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using PET. These compounds were radiolabeled with fluorine-18 and showed high tumor uptake and acceptable tumor/normal tissue ratios, making them potential candidates for cancer imaging (Tu et al., 2007).

Synthesis and Herbicidal Activity

Some derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been identified for their herbicidal activity. Huang et al. (2005) synthesized novel compounds with this structure and found them to possess commercial levels of herbicidal activity, comparable to existing protox-inhibiting herbicides. This demonstrates the compound's potential in agricultural applications (Huang et al., 2005).

Antiulcer Activity

Some derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been studied for their potential antiulcer activities. Uchida et al. (1990) synthesized a series of compounds and found that they were potent inhibitors of (H+ + K+)ATPase and showed antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests potential therapeutic applications in treating ulcers (Uchida et al., 1990).

Synthesis and Fluorescence Studies

The compound and its derivatives have also been used in fluorescence studies. Singh & Singh (2007) synthesized novel fluorophores based on the structure and studied their fluorescence in different organic solvents and aqueous solutions. This research contributes to the understanding of the fluorescence properties of these compounds, which can be valuable in biochemical and analytical applications (Singh & Singh, 2007).

Anticancer Properties

The derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown promise in anticancer research. Zhang et al. (2021) designed and synthesized 3-methylquinazolinone derivatives, including derivatives of the compound, which demonstrated significant antiproliferative activities against various tumor cells. This indicates the potential of these compounds in the development of new anticancer drugs (Zhang et al., 2021).

Mechanism of Action

The mechanism of action for similar compounds often involves inhibiting bacterial DNA-gyrase .

Future Directions

Indole derivatives, which are similar to the compound , have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZYESDOCAMSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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